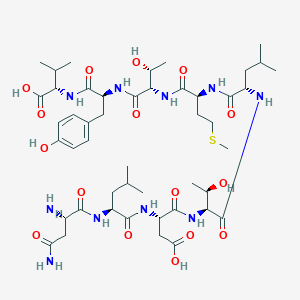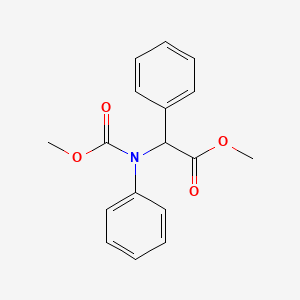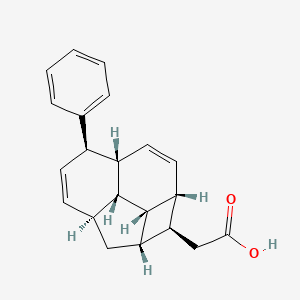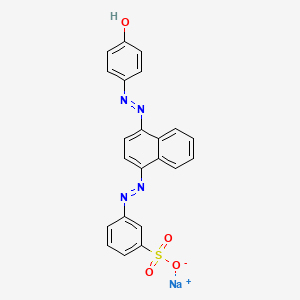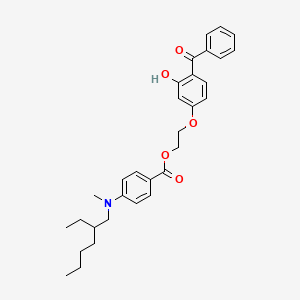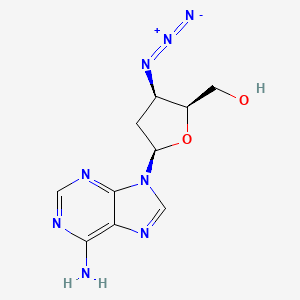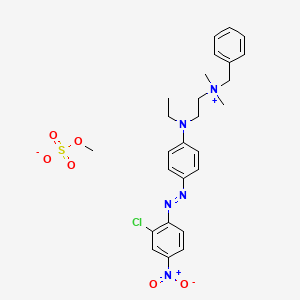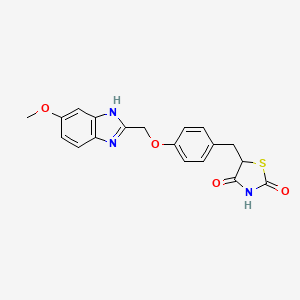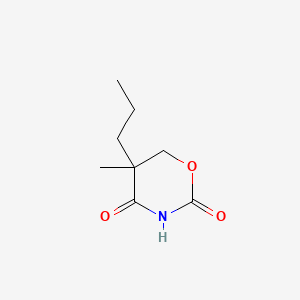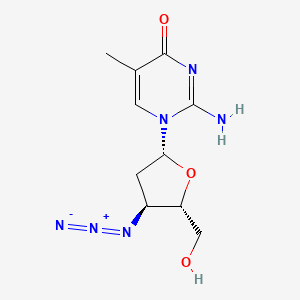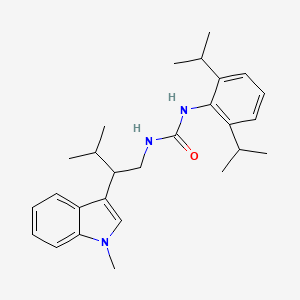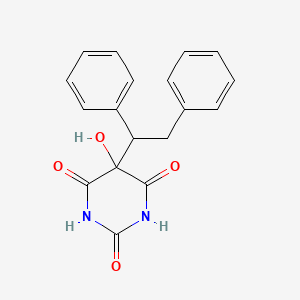
5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinetrione core with a 1,2-diphenylethyl substituent and a hydroxyl group, contributing to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions One common method starts with the condensation of benzaldehyde with acetophenone to form chalcone, which is then subjected to cyclization with urea under acidic conditions to yield the pyrimidinetrione core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism by which 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(1-Phenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(2-Phenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
Compared to similar compounds, 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its dual aromatic substituents, which enhance its ability to participate in π-π interactions and increase its overall stability. This makes it particularly useful in applications requiring robust chemical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
109317-94-4 |
|---|---|
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
5-(1,2-diphenylethyl)-5-hydroxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O4/c21-15-18(24,16(22)20-17(23)19-15)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14,24H,11H2,(H2,19,20,21,22,23) |
InChI-Schlüssel |
LOXSJDZKIHRBKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3(C(=O)NC(=O)NC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


